3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Kinase Inhibitor Design Structure-Activity Relationship Molecular Docking

Kinase SAR programs require precise substitution patterns to avoid off-target activity. This pyrazolo[1,5-a]pyrimidine offers a validated ortho-chlorophenyl C3 group (steric tuning for ATP pockets) and a chemoselective C7-hydrazinyl handle. - **Application**: CDK1/5/9/TRKA screening; hydrazone library generation (60-90% yields); chemoproteomics probe attachment. - **Metrics**: MW 287.75, HBD 2, HBA 4 (Lipinski compliant). Commercial availability accelerates hit-to-lead.

Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol
Cat. No. B13248919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC14H14ClN5
Molecular Weight287.75 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3
InChIKeyJPACTEZVCSXXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine Structural Identity & Pharmacophore


Compound 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900297-26-9) is a fully decorated, small-molecule heterocycle within the pyrazolo[1,5-a]pyrimidine class. Its architecture features a 2,5-dimethyl substituted fused pyrazolo-pyrimidine core, a 7-hydrazinyl reactive handle, and a critical ortho-chlorophenyl group at the 3-position . This specific substitution pattern distinguishes it from the broader class of pyrazolo[1,5-a]pyrimidines, which are established as purine bioisosteres and privileged scaffolds for kinase inhibition, particularly cyclin-dependent kinases (CDKs) [1]. The compound adheres to Lipinski's Rule of Five, positioning it as a viable fragment or lead-like starting point for medicinal chemistry optimization in oncology programs .

Core Scaffold

Pyrazolo[1,5-a]pyrimidine purine bioisostere, privileged for kinase inhibitor studies.

Key Handle

7-Hydrazinyl enables one-step condensation for hydrazone library synthesis workflows.

Steric Profile

Ortho-chlorophenyl alters dihedral angle, supporting kinase selectivity differentiation screening.

Lead-Like Space

MW 287.75, HBD 2, HBA 4; fits fragment-based and hit-to-lead optimization programs.

Why 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced


Within the pyrazolo[1,5-a]pyrimidine chemical space, small structural variations in the substitution pattern can profoundly alter kinase selectivity, cytotoxicity profiles, and synthetic tractability [1]. The target compound's unique combination of an ortho-chlorophenyl group at C3 and a free hydrazinyl moiety at C7 creates a distinct pharmacological and synthetic fingerprint. The ortho-chloro substituent introduces steric hindrance and alters the dihedral angle of the pendant phenyl ring, which is known to modulate ATP-binding site complementarity in CDK2 inhibitors [2]. Furthermore, the 7-hydrazinyl group provides a nucleophilic handle for rapid derivatization into hydrazones or heterocyclic extensions—a feature absent in 7-amino or 7-aryl analogs commonly encountered in screening decks. Generic class-level substitution based solely on the core scaffold, without preserving these specific functional groups, risks losing target engagement, derailing SAR exploration, or compromising downstream synthetic efficiency. The quantitative evidence below substantiates the procurement decision to select this specific analog over its close structural relatives.

Ortho- vs. Para-Chlorophenyl

Para isomer may permit coplanarity; ortho restricts rotation. Reported selectivity shifts >10-fold in related CDK2 series suggest kinase engagement profile may not transfer.

7-Hydrazinyl vs. 7-Amino Analogs

7-NH₂ analogs lack the nucleophilic handle for hydrazone condensation. Substitution may require multi-step derivatization, compressing SAR exploration timelines.

3-Aryl vs. 3-Cyano Hinge Binders

3-CN analogs dominate CDK2 hinge engagement. Target compound's 3-(2-chlorophenyl) motif may redirect toward lipophilic-front-pocket kinases; CDK2-directed profiles may differ.

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine vs. Analogs: Key Evidence


Ortho vs. Para Chlorophenyl: Steric and Conformational Effects

The ortho-chlorophenyl substitution in 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine creates a significantly different conformational landscape compared to its para-chlorophenyl isomer, 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The ortho-chloro group increases steric demand, restricting rotation about the C3-phenyl bond and biasing the pendant aryl ring into a near-perpendicular orientation relative to the planar pyrazolo[1,5-a]pyrimidine core. Docking studies on analogous CDK2 inhibitors demonstrate that this altered topology can redirect ligand interactions within the ATP-binding pocket, potentially shifting kinase selectivity profiles compared to para-substituted analogs [1].

Conformational Effect
Class-level context
Ortho-Cl vs Para-Cl isomer
Dihedral angle >60° restricts rotation; alters ATP-site topology
Supports selectivity profiling; para isomer may not replicate binding pose.
Class-level docking inference; experimental confirmation pending.
Kinase Inhibitor Design Structure-Activity Relationship Molecular Docking

7-Hydrazinyl vs. 7-Amino: Synthetic Library Efficiency

The 7-hydrazinyl group in the target compound confers a reactive nucleophilic center capable of undergoing chemoselective condensation with aldehydes or ketones to form hydrazone-linked libraries, a reactivity not shared by 7-amino or 7-aryl analogs such as 3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This transformation typically proceeds under mild acidic conditions (e.g., EtOH/AcOH, room temperature to reflux) with reported yields of 60-90% for structurally analogous hydrazinylpyrazolo[1,5-a]pyrimidines [1]. The resulting hydrazone products introduce additional hydrogen-bonding capacity and structural diversity at a position known to orient toward solvent or the ribose pocket in kinase co-crystal structures [2].

Library Efficiency
Class-level context
Hydrazone formation: 1 step, 60–90% reported yields. 7-NH₂ analogs: 2–3 steps.
Enables rapid C7 SAR expansion; amino analogs require longer synthetic routes.
Yields from analogous hydrazinylpyrazolo[1,5-a]pyrimidines; requires validation.
Medicinal Chemistry Parallel Synthesis Hydrazone Library

Drug-Likeness and Lead-Like Properties vs. Larger Congeners

The target compound (MW 287.75 g/mol) meets all four Lipinski Rule of Five criteria (HBD = 2, HBA = 4, rotatable bonds = 2, logP predicted < 5) as confirmed by computational property calculations on chembase.cn [1]. This contrasts with larger, more elaborate pyrazolo[1,5-a]pyrimidine analogs frequently reported in CDK2 inhibitor programs, such as compound 6t from Attia et al. (MW ~470 g/mol), which approach the upper limit of oral drug-likeness [2]. The compound's lower molecular weight and lower logP also position it in the more desirable 'lead-like' chemical space (MW < 350) for fragment-based or hit-to-lead optimization, offering greater scope for property-guided structural elaboration without exceeding physicochemical boundaries.

Lead-Likeness
Cross-study comparable
MW 287.75 g/mol
0 Lipinski violations
Fits lead-like space (MW
In silico prediction; consensus between chembase.cn and PubChem.
CDK2 Activity Context
Data to verify
~10 nM – 200 nM
Class-typical CDK2 IC₅₀ range
Reported for hydrazine-derived analogs; target compound potency requires experimental confirmation.
Reference: dinaciclib IC₅₀ 18 nM, roscovitine 0.230 µg/mL.
Supply Chain
Source review
≥3 independent suppliers; purity 95%.
Multi-vendor availability reduces lead-time risk vs. custom synthesis.
Catalog assessment; verify current stock status before procurement.
Binding Mode Divergence
Class-level context
3-Aryl vs 3-Cyano hinge binder
Selectivity modulation >10-fold reported across CDK family.
May redirect toward non-CDK2 kinases; CDK2-centric profiles may not transfer.
Based on published kinase panels for 3-aryl pyrazolo[1,5-a]pyrimidines.
Drug-Likeness Lead-Like Properties Fragment-Based Drug Discovery

CDK2 Inhibitory Activity: Benchmarking Clinical References

Although no direct CDK2 inhibition data exist for the target compound itself, structurally related pyrazolo[1,5-a]pyrimidine derivatives bearing hydrazine-derived substituents at C7 consistently demonstrate potent CDK2 inhibition. In a 2021 study, compounds 6b and 6i (incorporating hydrazine-derived moieties) exhibited CDK2 IC₅₀ values of 0.199 ± 0.005 and 0.206 ± 0.007 µg/mL, respectively, which were within ~10-fold of the clinical CDK inhibitor dinaciclib (IC₅₀ = 0.021 ± 0.002 µg/mL) and comparable to roscovitine (IC₅₀ = 0.230 ± 0.007 µg/mL) in HepG-2 cellular assays [1]. More recently, compound 5h from a 2021 anti-leukemia series (7-(4-bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine) achieved a CDK2 IC₅₀ of 22 nM, demonstrating that 2-chlorophenyl-substituted analogs can achieve nanomolar potency comparable to dinaciclib (IC₅₀ = 18 nM) [2]. These data support the hypothesis that the target compound, possessing the same 2-chlorophenyl and hydrazine-derived features, represents a viable entry point for CDK2-focused medicinal chemistry.

CDK2 Activity Context
Data to verify
~10 nM – 200 nM
Class-typical CDK2 IC₅₀ range
Reported for hydrazine-derived analogs; target compound potency requires experimental confirmation.
Reference: dinaciclib IC₅₀ 18 nM, roscovitine 0.230 µg/mL.
CDK2 Inhibition Anticancer Activity Kinase Profiling

Multi-Vendor Availability and Supply Chain Reliability

Unlike custom-synthesized analogs that require weeks to months for preparation, 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a stocked catalog item available from multiple independent suppliers at a specified purity of 95% . This multi-vendor availability reduces single-supplier dependency risk and provides procurement flexibility. In contrast, close positional isomers such as the 4-chlorophenyl analog are less widely stocked, often requiring custom synthesis with attendant lead times of 4-8 weeks. The 95% purity specification is adequate for most biological screening and hit-validation workflows without additional purification, minimizing compound handling overhead.

Supply Chain
Source review
≥3 independent suppliers; purity 95%.
Multi-vendor availability reduces lead-time risk vs. custom synthesis.
Catalog assessment; verify current stock status before procurement.
Chemical Sourcing Procurement Supply Chain

3-Cyano Absence: Kinase Selectivity Differentiation

The majority of reported pyrazolo[1,5-a]pyrimidine CDK2 inhibitors feature a 3-cyano group (e.g., 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) that engages the hinge region of the kinase via hydrogen bonding [1]. The target compound differs fundamentally by replacing the 3-cyano group with a 3-(2-chlorophenyl) ring. This substitution eliminates the hinge-binding nitrile, potentially redirecting the binding mode away from CDK2 and toward kinases with lipophilic front pockets or allosteric sites. In a related series, switching from a 3-cyano to a 3-aryl substituent was shown to modulate selectivity between CDK2, CDK1, CDK5, and CDK9 by up to 10-fold [2]. This structural divergence is therefore not a deficit but a deliberate vector for exploring alternative kinase targets while retaining the core scaffold's drug-like properties.

Binding Mode Divergence
Class-level context
3-Aryl vs 3-Cyano hinge binder
Selectivity modulation >10-fold reported across CDK family.
May redirect toward non-CDK2 kinases; CDK2-centric profiles may not transfer.
Based on published kinase panels for 3-aryl pyrazolo[1,5-a]pyrimidines.
Kinase Selectivity Chemoproteomics Scaffold Hopping

Application Scenarios for 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine


Non-CDK2 Kinase Panel Screening

Given that most pyrazolo[1,5-a]pyrimidine literature focuses on CDK2 via the 3-cyano hinge-binding motif, the target compound's 3-(2-chlorophenyl) group provides a deliberate departure from this paradigm. It is ideally suited for inclusion in kinase profiling panels targeting CDK1, CDK5, CDK9, TRKA, or other kinases with accessible lipophilic binding pockets, where selectivity shifts of >10-fold have been documented for analogous 3-aryl derivatives [1]. The compound should be screened at 1-10 µM in biochemical kinase assays, with follow-up dose-response profiling for any hits showing >50% inhibition.

Hydrazone Library Synthesis for C7 SAR

The 7-hydrazinyl group enables one-step condensation with commercially available aldehyde or ketone building blocks to generate a focused hydrazone library. Based on analogous synthetic protocols, reactions can be conducted in ethanol with catalytic acetic acid at room temperature to 80°C, expecting isolated yields of 60-90% [2]. A library of 50-100 compounds can be prepared in a parallel format within 1-2 weeks by a single chemist, enabling rapid elucidation of the C7 SAR while maintaining the ortho-chlorophenyl C3 pharmacophore constant.

Fragment-Based Drug Discovery Starting Point

With MW 287.75 g/mol and full Lipinski/lead-like compliance (HBD 2, HBA 4, rotatable bonds 2), the compound qualifies as a fragment-sized molecule suitable for FBDD campaigns [3]. Its ligand efficiency (LE) is predicted to be favorable, making it an appropriate starting point for structure-based design. The compound can be screened by SPR, NMR, or thermal shift assays against a target kinase panel, and any confirmed binders can be co-crystallized to guide structure-based elaboration at the C5-methyl and C7-hydrazinyl vectors.

Chemical Probe Development: Photoaffinity and Bioconjugation

The free 7-hydrazinyl handle provides a unique site for chemoselective bioconjugation that is absent in 7-amino or 7-aryl analogs. This allows attachment of photoaffinity labels (e.g., diazirine or benzophenone moieties via hydrazone linkage), fluorescent reporters, or biotin tags without protecting group manipulation. Such probes are valuable for target identification (chemoproteomics pull-down) or cellular imaging studies, and the ortho-chlorophenyl group provides a UV-active chromophore for HPLC tracking [1]. The compound's commercial availability further accelerates probe development timelines compared to custom-synthesized alternatives.

Application
Selection Property
Validation Focus
Non-CDK2 Kinase Panel Screening
3-Aryl motif divergence from hinge-binder paradigm
Kinase selectivity shift review
Hydrazone Library Synthesis
7-Hydrazinyl nucleophilic handle
Library reaction efficiency and scope
Fragment-Based Lead Discovery
Lead-like MW and Lipinski compliance
Ligand efficiency and hit-confirmation assays
Chemical Probe Development
Chemoselective 7-hydrazinyl bioconjugation
Target-engagement probe validation
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